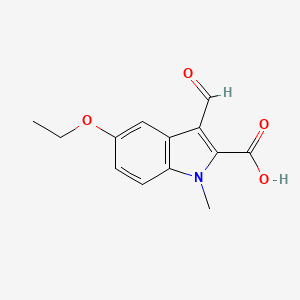

5-ethoxy-3-formyl-1-methyl-1H-indole-2-carboxylic acid

Description

Properties

Molecular Formula |

C13H13NO4 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

5-ethoxy-3-formyl-1-methylindole-2-carboxylic acid |

InChI |

InChI=1S/C13H13NO4/c1-3-18-8-4-5-11-9(6-8)10(7-15)12(13(16)17)14(11)2/h4-7H,3H2,1-2H3,(H,16,17) |

InChI Key |

PHMJDOBYSQFKSY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=C2C=O)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Indole-2-carboxylic Acid Core

A foundational step is the synthesis of indole-2-carboxylic acid, which serves as the backbone for further functionalization.

- Method Using Nitrotoluene and Diethyl Oxalate : According to a Chinese patent (CN102020600A), indole-2-carboxylic acid can be synthesized by condensation of nitrotoluene with diethyl oxalate under ferrous hydroxide catalysis, followed by atmospheric distillation and reduction with hydrazine hydrate. This method offers mild reaction conditions, readily available starting materials, and high chemical yields, making it an efficient route for the indole-2-carboxylic acid scaffold.

Introduction of the 5-Ethoxy Group

The 5-position substitution on the indole ring is achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution on suitably activated intermediates.

- Esterification and Subsequent Substitution : Starting from 5-nitroindole-2-carboxylic acid, the nitro group can be converted to an amino group via reduction, facilitating further functionalization. For ethoxy substitution, a nucleophilic substitution reaction with ethanol under acidic conditions (e.g., concentrated sulfuric acid and ethanol at 80 °C for 2 hours) can introduce the ethoxy group at the 5-position with yields around 85%.

Formylation at the 3-Position

Formylation at the 3-position of the indole ring is typically performed using electrophilic formylation agents such as:

Vilsmeier-Haack Reaction : This reaction involves the use of DMF and POCl3 to generate the electrophilic species that formylates the 3-position of the indole ring. The reaction is conducted under controlled temperature to avoid overreaction or side products.

Alternative Approaches : Other methods include the use of N-bromo-succinimide (NBS) for bromination at the 3-position followed by formylation through palladium-catalyzed carbonylation or direct oxidation of methyl groups to formyl groups.

Methylation of the Nitrogen (1-Position)

The N-methylation of the indole nitrogen is achieved by:

- Alkylation with Methylating Agents : Methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) under mild conditions can selectively methylate the nitrogen atom at position 1 without affecting other functional groups.

Summary of a Representative Synthetic Route

A representative synthetic scheme based on literature data can be summarized as follows:

Research Discoveries and Optimization

Palladium-Catalyzed Coupling Reactions : Buchwald-Hartwig amination and other Pd-catalyzed reactions have been employed to introduce various substituents on the indole core, including at the 5- and 6-positions, with high efficiency and selectivity.

Functional Group Tolerance : Studies have shown that electron-deficient indoles substituted at the 5-position tolerate formyl and carboxylic acid groups well during synthesis, allowing for broader applicability of the synthetic methods.

Temperature Control : Modulation of reaction temperature, especially during formylation and substitution steps, is critical to avoid side reactions and to maximize yields of the desired 5-ethoxy-3-formyl derivative.

Data Table Summary of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-3-formyl-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the formyl group to a carboxylic acid.

Reduction: Reduction of the formyl group to an alcohol.

Substitution: Electrophilic substitution reactions on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products

Oxidation: 5-ethoxy-3-carboxy-1-methyl-1H-indole-2-carboxylic acid.

Reduction: 5-ethoxy-3-hydroxymethyl-1-methyl-1H-indole-2-carboxylic acid.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

5-ethoxy-3-formyl-1-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-ethoxy-3-formyl-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Reactivity and Synthetic Utility: The 3-formyl group in the target compound and methyl 3-formylindole-2-carboxylate enables condensations with amines or thiols to form heterocyclic hybrids (e.g., thiazolidinones, Schiff bases) . In contrast, 3-methyl or 3-iodo analogs lack this reactivity, limiting their utility in modular synthesis. The 5-ethoxy group (vs. methoxy or hydroxy) balances lipophilicity and metabolic stability. Ethoxy’s larger size may hinder enzymatic degradation compared to smaller substituents .

Biological Relevance :

- Carboxylic acid at position 2 is a common pharmacophore in indole-based drugs (e.g., NSAIDs, kinase inhibitors). The target compound’s acid group enhances binding to target proteins via ionic interactions .

- Halogenated analogs (e.g., 5-fluoro-3-iodo derivative) exhibit enhanced stability and are used in imaging agents, but lack the formyl group’s versatility for further functionalization .

Physicochemical Properties: Lipophilicity: Ethoxy (logP ~1.5) increases hydrophobicity vs. Solubility: The carboxylic acid group improves aqueous solubility (pKa ~4.5), critical for bioavailability.

Synthetic Challenges :

- Introducing multiple substituents (ethoxy, formyl, methyl) requires sequential protection-deprotection steps. For example, ethoxy may be installed via nucleophilic substitution on a 5-hydroxy precursor, while formyl can be introduced via Vilsmeier-Haack formylation .

Biological Activity

5-Ethoxy-3-formyl-1-methyl-1H-indole-2-carboxylic acid (EEMI) is an indole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EEMI is characterized by the following structural features:

| Property | Value |

|---|---|

| Molecular Formula | C12H13N1O3 |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | This compound |

The compound's structure includes an ethoxy group and a formyl group, contributing to its interactions with various biological targets.

The biological activity of EEMI can be attributed to its interactions with specific molecular targets:

Enzyme Inhibition : EEMI has shown promise in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which leads to a reduction in the synthesis of inflammatory mediators.

Receptor Modulation : The compound may interact with receptors involved in pain perception and inflammation, potentially modulating their activity to exert analgesic effects. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function.

Anti-inflammatory Effects

Preliminary studies indicate that EEMI possesses anti-inflammatory properties. In cellular models, EEMI reduced the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for mitigating inflammation in various pathological conditions.

Antiviral Activity

Research has demonstrated that derivatives of indole-2-carboxylic acid, closely related to EEMI, exhibit significant antiviral activity against HIV integrase. For instance, indole derivatives have been shown to inhibit the strand transfer process of integrase, which is crucial for viral replication . The binding mode analysis revealed that these compounds chelate with Mg²⁺ ions within the active site of integrase, enhancing their inhibitory effects .

Case Studies

- Integrase Inhibition : A study focusing on indole derivatives found that modifications at the C3 position significantly improved integrase inhibitory activity. Compounds were synthesized and evaluated for their IC50 values, revealing some derivatives exhibited IC50 values as low as 0.13 μM against HIV integrase .

- Structure-Activity Relationship (SAR) : Research on various indole derivatives highlighted that introducing halogenated groups at specific positions enhanced biological activity. For example, compounds with long-chain substituents at the C3 position showed improved antiviral effects due to increased hydrophobic interactions with the target enzyme .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.